Cas no 113759-24-3 (3-(1-(2-Fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine)
3-(1-(2-Fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 5-Isoxazolamine, 3-[1-(2-fluoro[1,1'-biphenyl]-4-yl)ethyl]-
- 3-(1-(2-fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine
- SCHEMBL6189600
- 113759-24-3
- VKCFNPUWONHRSI-UHFFFAOYSA-N
- 5-amino-3-(1-(2-fluoro-4-biphenylyl)ethyl)isoxazole
- 3-[1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-amine
- 3-(1-(2-Fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine
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- Inchi: 1S/C17H15FN2O/c1-11(16-10-17(19)21-20-16)13-7-8-14(15(18)9-13)12-5-3-2-4-6-12/h2-11H,19H2,1H3
- InChI Key: VKCFNPUWONHRSI-UHFFFAOYSA-N
- SMILES: FC1=C(C2C=CC=CC=2)C=CC(=C1)C(C)C1C=C(N)ON=1
Computed Properties
- Exact Mass: 282.11684127g/mol
- Monoisotopic Mass: 282.11684127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 52Ų
Experimental Properties
- Color/Form: No data avaiable
3-(1-(2-Fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(1-(2-Fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B435658-2.5mg |
3-(1-(2-Fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine |
113759-24-3 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B435658-5mg |
3-(1-(2-Fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine |
113759-24-3 | 5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B435658-25mg |
3-(1-(2-Fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine |
113759-24-3 | 25mg |
$ 250.00 | 2022-06-07 |
3-(1-(2-Fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 3-(1-(2-Fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine
Recent Advances in the Study of 3-(1-(2-Fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine (CAS: 113759-24-3)
The compound 3-(1-(2-Fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine (CAS: 113759-24-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoxazole scaffold and fluorobiphenyl moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, highlighting its relevance in drug discovery and development.
One of the key areas of interest is the compound's role as a modulator of specific biological pathways. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that 3-(1-(2-Fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine exhibits potent inhibitory effects on certain enzyme targets involved in inflammatory and oncogenic processes. The study utilized advanced computational modeling and in vitro assays to elucidate the binding affinity and selectivity of the compound, providing a foundation for further optimization.
In addition to its pharmacological properties, recent advancements in the synthetic methodology of 113759-24-3 have been reported. A study in Organic Letters (2024) described a novel, high-yield synthetic route that improves the scalability and purity of the compound. This development is particularly significant for large-scale production and clinical applications, addressing previous challenges associated with its synthesis.
Furthermore, preclinical evaluations have explored the compound's pharmacokinetic and safety profiles. Data from animal models indicate favorable bioavailability and low toxicity, suggesting its potential as a candidate for further clinical trials. However, researchers emphasize the need for additional studies to fully understand its metabolic pathways and long-term effects.
In conclusion, 3-(1-(2-Fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine represents a promising scaffold in medicinal chemistry, with recent studies underscoring its therapeutic potential and synthetic accessibility. Ongoing research aims to explore its applications in targeted therapies and combination treatments, paving the way for future innovations in the field.
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